molecular formula C21H23N3O2 B7715994 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7715994
M. Wt: 349.4 g/mol
InChI Key: KONXYHBUUAHYSJ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as TBOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing glutamate, the main excitatory neurotransmitter, from the synaptic cleft. Inhibition of EAATs by TBOA can lead to increased levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

TBOA works by inhibiting the activity of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process by which excessive glutamate causes damage to neurons. TBOA has been shown to be a non-competitive inhibitor of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, meaning that it binds to a site on the transporter other than the glutamate binding site.
Biochemical and physiological effects:
The inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide by TBOA can have several biochemical and physiological effects. Increased levels of glutamate in the brain can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to induce seizures in animal models, indicating its potential to disrupt normal brain activity. Additionally, TBOA has been shown to alter synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to neural activity.

Advantages and Limitations for Lab Experiments

One advantage of using TBOA in laboratory experiments is its potency as an EAAT inhibitor. This allows for the manipulation of glutamate levels in the brain, which can be useful for studying the role of glutamate in various neurological disorders. However, one limitation of using TBOA is its potential to induce seizures, which can complicate experimental results. Additionally, the non-specific nature of TBOA's inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can make it difficult to attribute specific effects to glutamate transporter inhibition.

Future Directions

There are several potential future directions for research involving TBOA. One area of interest is the development of more specific EAAT inhibitors that can target specific subtypes of glutamate transporters. Additionally, TBOA's potential to induce seizures could be further investigated to better understand the mechanisms underlying epilepsy. Finally, TBOA's effects on synaptic plasticity could be studied in more detail to better understand its potential role in neurodegenerative diseases.

Synthesis Methods

TBOA can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline to yield TBOA.

Scientific Research Applications

TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to induce seizures in animal models and has been used to investigate the mechanisms underlying epilepsy. TBOA has also been used to study the effects of glutamate transporter inhibition on stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-5-18-23-20(26-24-18)16-8-6-7-9-17(16)22-19(25)14-10-12-15(13-11-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONXYHBUUAHYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

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